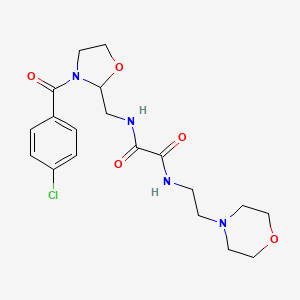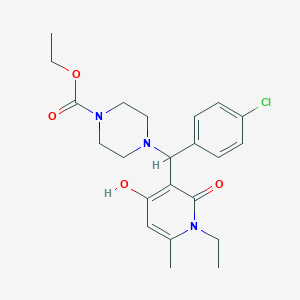![molecular formula C20H25N5O4S B2408873 3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251623-86-5](/img/structure/B2408873.png)
3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including an azepane ring, an oxadiazole ring, and a benzothiadiazine dione structure. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Molecular Structure Analysis
The compound’s structure can be deduced from its name and includes an azepane (a seven-membered ring containing nitrogen), an oxadiazole (a five-membered ring containing two nitrogens and an oxygen), and a benzothiadiazine dione (a bicyclic structure containing sulfur and two carbonyl groups) .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups (like carbonyl groups) and heteroatoms (like nitrogen, oxygen, and sulfur) can influence its solubility, reactivity, and other properties .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic chemistry is a significant area of research due to the diverse applications of heterocycles in drug development, agriculture, and materials science. The synthesis of phthalazinone derivatives, as detailed by Mahmoud et al. (2012), demonstrates the versatility of heterocyclic compounds. These derivatives, including 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, are synthesized through reactions with various electrophilic reagents, showcasing the rich chemistry of heterocycles for potential applications in creating new materials and biologically active molecules (Mahmoud et al., 2012).
Biological Evaluation of Heterocyclic Compounds
The biological activity of heterocyclic compounds is another crucial area of research. Ibrahim et al. (2011) conducted a study on the synthesis of heteroaryl thiazolidine-2,4-diones and their antimicrobial activities. This study indicates the potential of heterocyclic compounds in developing new antimicrobial agents, which could be relevant to the exploration of the biological activities of compounds similar to 3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione (Ibrahim et al., 2011).
Chemical Reactivity and Applications
The chemical reactivity of heterocyclic compounds opens avenues for developing novel materials and drugs. For instance, the synthesis of 1,2,5-oxadiazines and thiadiazines involves reactions that could be applied to the synthesis of compounds with similar structures to 3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione, offering potential applications in material science and pharmacology (Morrow, 2008).
properties
IUPAC Name |
azepan-1-yl-[1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-3-17-21-18(29-23-17)13-25-15-12-14(2)8-9-16(15)30(27,28)19(22-25)20(26)24-10-6-4-5-7-11-24/h8-9,12H,3-7,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYBNRTQLUEFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)